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Compound of Interest

Compound Name: 1-Tetradecene

Cat. No.: B7770490

1-Tetradecene (Ci14H:zs) is a linear alpha-olefin whose value in chemical synthesis is
fundamentally derived from the reactivity of its terminal carbon-carbon double bond.[1][2][3]
This accessible and sterically unhindered functional group serves as a versatile handle for a
multitude of chemical transformations, enabling the construction of complex molecular
architectures. For researchers in materials science and drug development, 1-tetradecene is
not merely a starting material but a model substrate for investigating reaction mechanisms and
a foundational building block for surfactants, lubricants, and polymers.[1] This guide provides a
detailed exploration of the principal reaction pathways involving the terminal double bond of 1-
tetradecene, focusing on the underlying mechanisms, field-proven experimental protocols, and
the causal logic behind methodological choices.

Oxidation Reactions: Introducing Oxygen
Functionality

The selective introduction of oxygen-containing functional groups is a cornerstone of organic
synthesis. The electron-rich mi-bond of 1-tetradecene is highly susceptible to electrophilic
attack by various oxidizing agents, leading to valuable intermediates like epoxides, diols, and
ketones.

Epoxidation to 1,2-Epoxytetradecane and Subsequent
Hydrolysis
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Epoxidation represents one of the most fundamental transformations of an alkene. The reaction
involves the transfer of a single oxygen atom to the double bond, forming a strained three-
membered cyclic ether known as an epoxide (or oxirane).[4] This epoxide, 1,2-
epoxytetradecane, is a highly valuable intermediate due to the ring strain that facilitates
nucleophilic ring-opening reactions.

Mechanistic Rationale: The epoxidation of 1-tetradecene is typically achieved using a
peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a
concerted mechanism where the alkene's 1t-bond acts as the nucleophile, attacking the
electrophilic terminal oxygen of the peroxyacid.[4][5] This concerted pathway ensures a syn-
addition, where the oxygen atom is delivered to one face of the double bond, preserving the
stereochemistry of the starting material.[6]

Caption: Concerted mechanism for the epoxidation of 1-tetradecene.
Protocol 1.1.1: Synthesis of 1,2-Epoxytetradecane

» Rationale: Dichloromethane (DCM) is selected as the solvent due to its inertness and ability
to dissolve both the nonpolar alkene and the polar m-CPBA. The reaction is run at 0°C
initially to control the exothermic reaction and then allowed to warm to room temperature to
ensure completion.

e Procedure:

[¢]

Dissolve 1-tetradecene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic
stirrer and cooled to 0°C in an ice bath.

o Add m-CPBA (approx. 77% purity, 1.1 eq) portion-wise over 15 minutes, ensuring the
internal temperature does not exceed 5°C.

o Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours,
monitoring by TLC until the starting material is consumed.

o Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate
(NaHCO:s) to neutralize the m-chlorobenzoic acid byproduct.
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o Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine,

dry over anhydrous sodium sulfate (Na2S0a), filter, and concentrate under reduced

pressure to yield the crude epoxide.

Protocol 1.1.2: Acid-Catalyzed Hydrolysis to 1,2-Tetradecanediol

The resulting epoxide can be readily opened to form a vicinal diol (glycol).[7] Acid-catalyzed

hydrolysis proceeds via an Sn2-like mechanism, resulting in anti-dihydroxylation.[6][8]

o Rationale: A dilute solution of a strong acid like perchloric acid (HCIOa4) in a mixed solvent

system (THF/water) is used. THF ensures miscibility of the nonpolar epoxide and the

agueous acid. The acid protonates the epoxide oxygen, making the ring carbons more

electrophilic and susceptible to nucleophilic attack by water.

e Procedure:

o Dissolve the crude 1,2-epoxytetradecane (1.0 eq) in a 3:1 mixture of THF and water.

o Add a catalytic amount of 0.1 M perchloric acid (HCIOa).

o Stir the mixture at room temperature for 2-3 hours, monitoring by TLC.

o Neutralize the reaction with saturated NaHCOQOs solution.

o Remove the THF under reduced pressure and extract the aqueous residue with ethyl

acetate (3x).

o Combine the organic layers, dry over NazSOa4, filter, and concentrate to yield 1,2-

tetradecanediol.[9]

Reaction Reagent Solvent Key Outcome Typical Yield
o syn-addition of

Epoxidation m-CPBA DCM >90%

oxygen
) anti-

Hydrolysis HsO* (cat.) THF/H20 ] ] >95%
dihydroxylation
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Wacker-Tsuji Oxidation to 2-Tetradecanone

The Wacker-Tsuji oxidation is a powerful palladium-catalyzed reaction that converts terminal
alkenes into methyl ketones.[10][11] This transformation follows Markovnikov's rule, where the
nucleophile (water) attacks the more substituted carbon of the double bond.

Mechanistic Rationale: The catalytic cycle involves several key steps. First, the Pd(ll) catalyst
coordinates to the alkene. Nucleophilic attack by water on the coordinated alkene forms a
hydroxy-palladium intermediate. Subsequent -hydride elimination and reductive elimination
release the ketone product and a Pd(0) species. A co-oxidant, typically copper(ll) chloride
(CuCl2), is crucial to reoxidize Pd(0) back to the active Pd(ll) state, allowing the cycle to
continue. Oxygen from the air then reoxidizes the resulting Cu(l) to Cu(ll).[10][12]

[LTetradecenE]—)EPd(II)VAIkene] Complex H
B-Hydride Elimination

Hydroxy-Palladium Intermediate & Reductive Elimination

Nucleophilic Attack

-2 HC1

Reoxidation -2Cl-
Pd(INCl2 Pd(0) 2 Cu(hCl
\ ot

Click to download full resolution via product page
Caption: Catalytic cycle of the Wacker-Tsuji oxidation.

Protocol 1.2.1: Synthesis of 2-Tetradecanone
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o Rationale: A mixed solvent system of dimethylformamide (DMF) and water is often used to
solubilize both the organic substrate and the inorganic catalyst salts. A balloon of oxygen
maintains the aerobic atmosphere required to regenerate the copper co-oxidant.

e Procedure:

[e]

To a flask charged with palladium(ll) chloride (PdClz, 0.05 eq) and copper(l) chloride
(CuCl, 1.0 eq), add DMF and water (7:1 v/v).

o Stir the mixture under an oxygen atmosphere (balloon) until the solution becomes
homogeneous and dark green.

o Add 1-tetradecene (1.0 eq) via syringe and stir the reaction vigorously at room
temperature for 18-24 hours.

o Pour the reaction mixture into 1 M HCI and extract with diethyl ether (3x).

o Combine the organic layers, wash with saturated NaHCOs and brine, then dry over
anhydrous magnesium sulfate (MgSOa).

o Filter and concentrate the solvent under reduced pressure. The crude product can be
purified by column chromatography on silica gel.

Hydration via Hydroboration-Oxidation: Anti-
Markovnikov Alcohol Synthesis

To synthesize the primary alcohol, 1-tetradecanol, from 1-tetradecene, a regioselectivity
opposite to that of acid-catalyzed hydration is required. Hydroboration-oxidation accomplishes
this, providing the anti-Markovnikov product with high fidelity.[13][14][15]

Mechanistic Rationale: The reaction is a two-step process.[13]

o Hydroboration: Borane (BHs3), typically used as a complex with tetrahydrofuran (THF) for
stability, adds across the double bond.[16] Boron is the electrophilic atom and adds to the
less-substituted carbon (C1), while the hydride (H™) adds to the more-substituted carbon
(C2). This occurs in a concerted, four-membered transition state, resulting in a syn-addition
of the H and BHz groups.[16][17][18][19] The process repeats to form a trialkylborane.
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» Oxidation: The trialkylborane is then oxidized in situ with basic hydrogen peroxide. The
hydroperoxide anion attacks the boron atom, followed by a 1,2-alkyl shift where the alkyl
chain migrates from boron to the adjacent oxygen. This step proceeds with retention of
stereochemistry.[17] Subsequent hydrolysis liberates the alcohol, 1-tetradecanol.
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Caption: Workflow for hydroboration-oxidation of 1-tetradecene.
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Protocol 2.1: Synthesis of 1-Tetradecanol

o Rationale: THF is the solvent of choice as it stabilizes the highly reactive borane monomer
as a BHs*THF complex, making it easier and safer to handle.[16] The oxidation step is
performed under basic conditions to generate the nucleophilic hydroperoxide anion (HOO™)
required for the oxidation of the alkylborane.

e Procedure:

o In a flame-dried, three-neck flask under a nitrogen atmosphere, place 1-tetradecene (1.0
eq) and dry THF.

o Cool the flask to 0°C in an ice bath. Add 1.0 M BHs*THF complex in THF (0.4 eq, to
account for the stoichiometry of 3:1 alkene:BHs) dropwise via syringe.

o After the addition is complete, remove the ice bath and stir the reaction at room
temperature for 2 hours.

o Cool the mixture back to 0°C. Cautiously add 3 M aqueous NaOH, followed by the slow,
dropwise addition of 30% aqueous hydrogen peroxide (H202), ensuring the temperature is
maintained below 25°C.

o Stir the mixture at room temperature for 1 hour, then heat to 50°C for an additional hour to
ensure complete oxidation.

o Cool to room temperature, separate the layers, and extract the aqueous layer with diethyl
ether (3x).

o Combine the organic layers, wash with brine, dry over MgSOa, filter, and concentrate
under reduced pressure to yield 1-tetradecanol.

Polymerization: Building Macromolecular Chains

The terminal double bond of 1-tetradecene allows it to act as a monomer in addition
polymerization reactions, forming long-chain polyolefins.[2][20] The choice of catalyst system
dictates the mechanism and the resulting polymer properties.
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Ziegler-Natta Polymerization

Ziegler-Natta (Z-N) catalysis is an industrially vital method for producing stereoregular polymers
from alpha-olefins.[21][22] These catalysts, typically heterogeneous systems based on titanium
halides and organoaluminum co-catalysts, allow for the synthesis of linear, high-molecular-
weight polymers.[23][24]

Mechanistic Rationale: The active catalyst is formed at the surface of the titanium halide
crystal. The organoaluminum compound (e.g., triethylaluminum, Al(CzHs)3) alkylates the
titanium center. The polymerization proceeds via the Cossee-Arlman mechanism, where the
alkene monomer first coordinates to a vacant site on the titanium atom via its Tt-bond.
Subsequently, the coordinated alkene inserts into the titanium-alkyl bond. This process repeats,
extending the polymer chain with each monomer insertion.[21][24]

Protocol 3.1.1: Synthesis of Poly(1-tetradecene)

o Rationale: The reaction must be conducted under strictly inert conditions (anhydrous and
anaerobic) as the Z-N catalyst components are highly reactive towards water and oxygen.
Toluene is a common non-polar solvent for this type of polymerization.

e Procedure:
o Assemble a flame-dried Schlenk flask under an argon or nitrogen atmosphere.

o Charge the flask with dry toluene, followed by the addition of triethylaluminum (Al(CzHs)3)
as a co-catalyst.

o In a separate vessel, prepare a slurry of titanium(lV) chloride (TiCls) on a magnesium
chloride (MgClz2) support in toluene.

o Add the TiCla/MgCl:z slurry to the reaction flask. Stir the mixture at a controlled temperature
(e.g., 70°C).

o Inject purified, anhydrous 1-tetradecene monomer into the flask to initiate polymerization.

o Allow the reaction to proceed for the desired time (e.g., 2-4 hours). The polymer will
precipitate from the solution.
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o Quench the reaction by slowly adding acidified methanol to destroy the catalyst and
precipitate the polymer fully.

o Filter the polymer, wash extensively with methanol, and dry under vacuum.

Catalyst System Monomer Key Feature Resulting Polymer

Linear, high MW

TiCla/Al(C2H5)3 1-Tetradecene Coordination-Insertion
poly(1-tetradecene)

Cationic Polymerization

Cationic polymerization is initiated by an electrophile, such as a strong protic or Lewis acid.[25]
[26] The mechanism involves the formation of a carbocation intermediate. Alkenes with
electron-donating substituents that can stabilize the carbocation are ideal monomers.[25][27]

Mechanistic Rationale: The reaction is initiated by the addition of an electrophile (E*) to the
double bond of 1-tetradecene. This addition follows Markovnikov's rule, forming the more
stable secondary carbocation at C2. This carbocation then acts as an electrophile for the next
monomer unit, propagating the polymer chain. Chain transfer or termination can occur, limiting
the final molecular weight.[27]

Other Key Transformations
Catalytic Hydrogenation

Catalytic hydrogenation reduces the double bond to a single bond, converting 1-tetradecene
into the saturated alkane, tetradecane. This is a thermodynamically favorable process but
requires a metal catalyst to proceed at a reasonable rate.[28]

e Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, such as
palladium on carbon (Pd/C) or platinum(lV) oxide (PtO2).[28] Both hydrogen gas and the
alkene adsorb onto the metal surface. The H-H bond cleaves, and the hydrogen atoms are
transferred sequentially to the same face of the double bond (syn-addition).

o Protocol: 1-tetradecene is dissolved in a solvent like ethanol or ethyl acetate. A catalytic
amount of Pd/C is added, and the mixture is stirred under an atmosphere of hydrogen gas
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(typically using a balloon or a Parr hydrogenator) until the reaction is complete.[29]

Olefin Metathesis

Olefin metathesis is a powerful reaction that "scrambles" or redistributes alkylidene fragments
of alkenes, catalyzed by transition metal carbene complexes (e.g., Grubbs' or Schrock
catalysts).[30][31] For a terminal alkene like 1-tetradecene, self-metathesis leads to the
formation of ethylene gas and an internal alkene, 13-hexacosene (Cz6Hs2), in a dynamic
equilibrium. The Chauvin mechanism, involving a metallacyclobutane intermediate, is the
accepted pathway.[30][31]

Conclusion

The terminal double bond of 1-tetradecene is a locus of rich and varied reactivity, providing
synthetic chemists with a reliable entry point to a vast array of functionalized long-chain
alkanes and polymers. The choice of reagents and reaction conditions allows for precise
control over regioselectivity (Markovnikov vs. anti-Markovnikov) and stereochemistry (syn vs.
anti addition). Understanding the mechanisms behind these transformations is paramount for
troubleshooting, optimization, and the rational design of novel synthetic routes in academic and
industrial research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 1-Tetradecene | High-Purity Alpha Olefin for Research [benchchem.com]

. 1-Tetradecene | C14H28 | CID 14260 - PubChem [pubchem.ncbi.nlm.nih.gov]

. 1-Tetradecene | Monounsaturated olefin | Organic reagent | TargetMol [targetmol.com]
. chem.libretexts.org [chem.libretexts.org]

. m.youtube.com [m.youtube.com]

°
(o2} o EEN w N =

. chem.libretexts.org [chem.libretexts.org]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.researchgate.net/figure/Reusability-of-the-catalytic-system-1-Rh-in-hydrogenation-of-1-tetradecene-Reaction_fig2_236971567
https://en.wikipedia.org/wiki/Olefin_metathesis
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Olefin_Metathesis
https://www.benchchem.com/product/b7770490?utm_src=pdf-body
https://en.wikipedia.org/wiki/Olefin_metathesis
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Olefin_Metathesis
https://www.benchchem.com/product/b7770490?utm_src=pdf-body
https://www.benchchem.com/product/b7770490?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b072687
https://pubchem.ncbi.nlm.nih.gov/compound/1-Tetradecene
https://www.targetmol.com/compound/1-tetradecene
https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_(Schaller)/IV%3A__Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_2/06%3A_Electrophilic_Addition_to_Alkenes/6.08%3A_Epoxidation
https://m.youtube.com/watch?v=FfzTi6EiIOk
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/08%3A_Alkenes_-_Reactions_and_Synthesis/8.07%3A_Oxidation_of_Alkenes_-_Epoxidation_and_Hydroxylation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. 1,2-Tetradecanediol | C14H3002 | CID 89436 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. chem.libretexts.org [chem.libretexts.org]

9. (R)-1,2-TETRADECANEDIOL synthesis - chemicalbook [chemicalbook.com]

10.
11.
12.
13.
14.
15.
16.
17.
18.
19.
20.
21.
22.
23.
24,
25.
26.
27.
28.
29.
30.
31.

Wacker-Tsuji Oxidation [organic-chemistry.org]

chem.libretexts.org [chem.libretexts.org]

Wacker process - Wikipedia [en.wikipedia.org]

Hydroboration—oxidation reaction - Wikipedia [en.wikipedia.org]

byjus.com [byjus.com]

Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
masterorganicchemistry.com [masterorganicchemistry.com]

youtube.com [youtube.com]

chem.libretexts.org [chem.libretexts.org]

1-TETRADECENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Ziegler—Natta catalyst - Wikipedia [en.wikipedia.org]

distantreader.org [distantreader.org]

chem.libretexts.org [chem.libretexts.org]

byjus.com [byjus.com]

Cationic polymerization - Wikipedia [en.wikipedia.org]
discover.library.noaa.gov [discover.library.noaa.gov]

chem.libretexts.org [chem.libretexts.org]

chem.libretexts.org [chem.libretexts.org]

researchgate.net [researchgate.net]

Olefin metathesis - Wikipedia [en.wikipedia.org]

chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Introduction: The Strategic Importance of the Terminal
Alkene in 1-Tetradecene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7770490#reactivity-of-the-terminal-double-bond-in-1-
tetradecene]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Tetradecanediol
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Alkenes-_Reactions_and_Synthesis/8.07%3A_Oxidation_of_Alkenes_-_Epoxidation_and_Hydroxylation
https://www.chemicalbook.com/synthesis/r-1-2-tetradecanediol.htm
https://www.organic-chemistry.org/namedreactions/wacker-tsuji-oxidation.shtm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organic_Reactions/Wacker_Oxidation
https://en.wikipedia.org/wiki/Wacker_process
https://en.wikipedia.org/wiki/Hydroboration%E2%80%93oxidation_reaction
https://byjus.com/chemistry/anti-markovnikov-addition/
https://www.chemistrysteps.com/markovnikovs-rule-alkene-addition-regioselectivity/
https://www.chemistrysteps.com/hydroboration-oxidation-the-mechanism/
https://www.masterorganicchemistry.com/2013/03/28/hydroboration-of-alkenes-the-mechanism/
https://www.youtube.com/watch?v=GnQXN5w5oqc
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkenes/Reactivity_of_Alkenes/Hydroboration-Oxidation_of_Alkenes
https://cameochemicals.noaa.gov/chemical/9109
https://en.wikipedia.org/wiki/Ziegler%E2%80%93Natta_catalyst
https://distantreader.org/stacks/journals/hjic/hjic-128.pdf
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Inorganic_Chemistry_(LibreTexts)/14%3A_Organometallic_Reactions_and_Catalysis/14.04%3A_Heterogeneous_Catalysts/14.4.01%3A_Ziegler-Natta_Polymerizations
https://byjus.com/chemistry/ziegler-natta-catalyst/
https://en.wikipedia.org/wiki/Cationic_polymerization
https://discover.library.noaa.gov/discovery/fulldisplay?docid=alma991001630291007381&context=L&vid=01NOAA_INST:NOAA&lang=en&adaptor=Local%20Search%20Engine&tab=Everything&query=sub%2Cexact%2C%20Polymers%2CAND&mode=advanced&offset=0
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Polymer_Chemistry_(Schaller)/02%3A_Synthetic_Methods_in_Polymer_Chemistry/2.04%3A_Cationic_Polymerization
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkenes/Reactivity_of_Alkenes/Catalytic_Hydrogenation
https://www.researchgate.net/figure/Reusability-of-the-catalytic-system-1-Rh-in-hydrogenation-of-1-tetradecene-Reaction_fig2_236971567
https://en.wikipedia.org/wiki/Olefin_metathesis
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Olefin_Metathesis
https://www.benchchem.com/product/b7770490#reactivity-of-the-terminal-double-bond-in-1-tetradecene
https://www.benchchem.com/product/b7770490#reactivity-of-the-terminal-double-bond-in-1-tetradecene
https://www.benchchem.com/product/b7770490#reactivity-of-the-terminal-double-bond-in-1-tetradecene
https://www.benchchem.com/product/b7770490#reactivity-of-the-terminal-double-bond-in-1-tetradecene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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